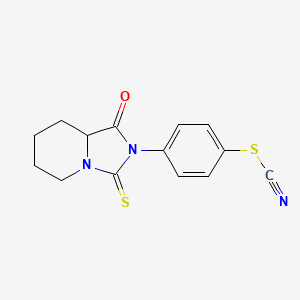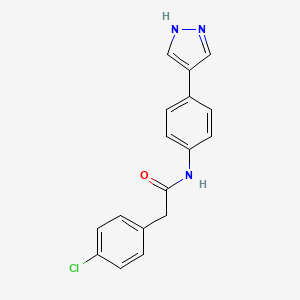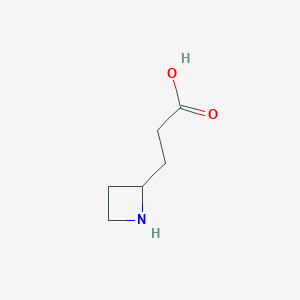![molecular formula C16H19ClN2O3 B12943708 2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through several synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst at elevated temperatures can yield “N/A”. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of “N/A” involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production may also involve purification steps, such as distillation or crystallization, to obtain high-purity “N/A”.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: “N/A” can be oxidized to form compound C under specific conditions.
Reduction: Reduction of “N/A” with a suitable reducing agent yields compound D.
Substitution: “N/A” can undergo substitution reactions with reagents like halogens to form compound E.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens like chlorine. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: “N/A” is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, “N/A” is employed as a probe to study cellular processes and molecular interactions.
Medicine: “N/A” shows potential as a therapeutic agent, with studies indicating its efficacy in treating certain diseases.
Industry: “N/A” is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, “N/A” may bind to enzyme X, inhibiting its activity and leading to downstream effects on cellular pathways. The binding affinity and specificity of “N/A” to its targets are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “N/A” include compounds F, G, and H, each with structural similarities but distinct functional groups.
Highlighting Uniqueness
What sets “N/A” apart from its similar compounds is its unique ability to undergo multiple types of reactions under mild conditions, making it a versatile reagent in synthetic chemistry. Additionally, “N/A” exhibits higher binding affinity to enzyme X compared to compounds F, G, and H, enhancing its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C16H19ClN2O3 |
|---|---|
Peso molecular |
322.78 g/mol |
Nombre IUPAC |
2-chloro-3-methyl-4-[(1S,5R)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-8-10(4-3-9(7-18)13(8)17)19-11-5-6-12(19)15(21)16(2,22)14(11)20/h3-4,11-12,14-15,20-22H,5-6H2,1-2H3/t11-,12+,14?,15?,16? |
Clave InChI |
IDGJWWZHVBYFMR-MMBDOKTHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2C(C(C3O)(C)O)O |
SMILES canónico |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2C(C(C3O)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)
![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
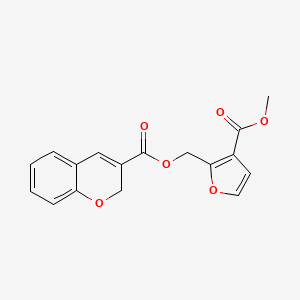
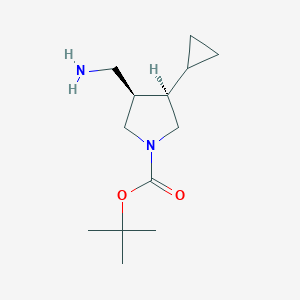
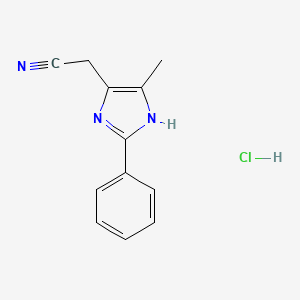
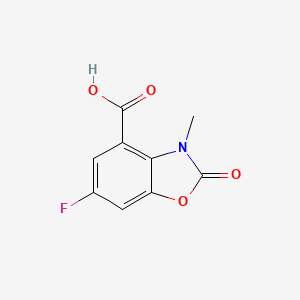
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
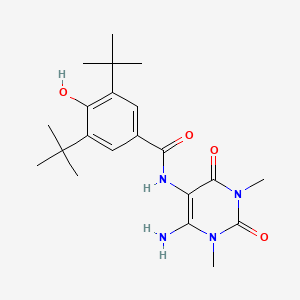
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
